Parcetasal

描述

Structure

3D Structure

属性

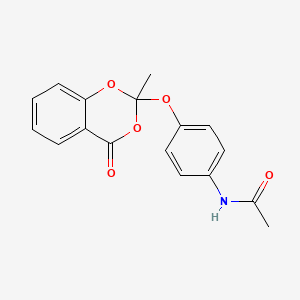

IUPAC Name |

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRLADYRFPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868973 | |

| Record name | N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87549-36-8 | |

| Record name | Parcetasal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARCETASAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Mechanism of Action of Paracetamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Despite its long history of clinical use, its precise mechanism of action within the central nervous system (CNS) has been a subject of extensive research and debate. Historically, the prevailing theory centered on the inhibition of a specific cyclooxygenase (COX) isoenzyme in the brain, termed COX-3. However, a growing body of evidence now points towards a more complex, multi-faceted mechanism primarily mediated by its active metabolite, N-arachidonoyl-phenolamine (AM404). This guide provides a detailed technical overview of the core mechanisms of paracetamol's action in the CNS, focusing on the key signaling pathways, experimental evidence, and quantitative data.

Core Mechanisms of Action in the Central Nervous System

The central analgesic effect of paracetamol is now understood to be a result of a cascade of events initiated by its metabolism in the brain. Paracetamol acts as a prodrug, with its metabolite AM404 being the primary effector molecule. The key pathways involved are the endocannabinoid, serotonergic, and transient receptor potential vanilloid 1 (TRPV1) systems.

The AM404 Pathway: The Central Hub of Paracetamol's Action

Following oral administration, paracetamol is deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier.[1][2] Within the CNS, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form AM404.[3][4] This conversion is a critical step, as direct administration of paracetamol shows limited affinity for its downstream targets.[5] AM404, in turn, modulates several key signaling pathways to produce analgesia.

Figure 1: Metabolic conversion of paracetamol to its active metabolite AM404 in the CNS.

Interaction with the Endocannabinoid System

AM404 is a weak agonist of cannabinoid CB1 receptors. However, its primary mode of interaction with the endocannabinoid system is believed to be indirect. AM404 inhibits the reuptake of the endogenous cannabinoid anandamide, thereby increasing its synaptic concentration and enhancing cannabinoid signaling. This enhanced CB1 receptor activation in brain regions like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) contributes to analgesia. Studies using CB1 receptor antagonists or knockout mice have demonstrated a significant reduction or complete abolition of paracetamol-induced analgesia, underscoring the critical role of this system.

Modulation of the Descending Serotonergic Inhibitory Pathway

A significant body of evidence supports the involvement of the descending serotonergic system in paracetamol's analgesic effect. The activation of this pathway, originating in the brainstem and projecting to the spinal cord, leads to the inhibition of nociceptive transmission. Paracetamol has been shown to increase serotonin levels in the CNS. This effect is thought to be a downstream consequence of CB1 receptor activation by the endocannabinoid system, which in turn reinforces the activity of the descending serotonergic pathways. Specifically, the activation of spinal 5-HT7 receptors has been identified as a key mediator of paracetamol-induced antinociception.

Figure 2: Involvement of the endocannabinoid and serotonergic systems in paracetamol-induced analgesia.

Activation of TRPV1 Channels

AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key receptor involved in nociception. While activation of peripheral TRPV1 receptors is typically pro-nociceptive, supraspinal activation of TRPV1 in the brain has been shown to produce analgesia. The activation of TRPV1 by AM404 in areas like the periaqueductal gray is believed to contribute to the analgesic effect of paracetamol. This activation can lead to a signaling cascade involving metabotropic glutamate receptor 5 (mGlu5), phospholipase C (PLC), and diacylglycerol lipase (DAGL), ultimately resulting in the production of endocannabinoids that act on CB1 receptors.

Figure 3: AM404-mediated activation of TRPV1 and downstream signaling leading to analgesia.

The COX-3 Hypothesis: An Earlier Theory

An earlier hypothesis proposed that paracetamol's central analgesic and antipyretic effects were due to the selective inhibition of a cyclooxygenase-1 (COX-1) splice variant, named COX-3, which is expressed in the brain and spinal cord. While some studies in canine brain tissue supported this theory, subsequent research has cast doubt on the existence and functional relevance of COX-3 in humans. Although paracetamol can inhibit prostaglandin synthesis in the CNS under conditions of low peroxide tone, this is no longer considered its primary mechanism of analgesic action.

Quantitative Data Summary

The following table summarizes key quantitative data related to the central mechanism of action of paracetamol.

| Parameter | Value | Species | Tissue/Fluid | Method | Reference(s) |

| AM404 Concentration | 5 - 40 nmol/L | Human | Cerebrospinal Fluid | LC-MS/MS | |

| TRPV1 Activation by AM404 | > 1 µM | Human (recombinant) | HEK293 cells | Patch-clamp | |

| NaV1.8 Inhibition by AM404 (IC50) | 21.9 ± 2.7 nM | Human (recombinant) | HEK293T cells | Electrophysiology | |

| COX-3 Inhibition by Paracetamol (IC50) | 64 µM | Canine | Brain homogenate | Enzyme activity assay | |

| Analgesic Dose (Hot Plate Test) | 200 mg/kg, i.p. | Mouse | - | Behavioral |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the study of paracetamol's central mechanism of action.

Measurement of AM404 in Human Cerebrospinal Fluid (CSF)

-

Objective: To quantify the concentration of AM404 in human CSF following paracetamol administration.

-

Methodology:

-

Sample Collection: CSF samples are collected from human volunteers at various time points after intravenous administration of a therapeutic dose of paracetamol (e.g., 1g).

-

Sample Preparation: CSF samples are diluted, and an internal standard (e.g., PEA-d4) is added.

-

LC-MS/MS Analysis: Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation is achieved using a suitable column (e.g., Waters Acquity BEH phenyl column). The mass spectrometer is operated in positive electrospray ionization mode, and specific mass transitions for AM404 and the internal standard are monitored.

-

Quantification: A calibration curve is generated using known concentrations of AM404 to quantify its concentration in the CSF samples.

-

Figure 4: Experimental workflow for the measurement of AM404 in CSF.

Hot Plate Test for Analgesia in Mice

-

Objective: To assess the analgesic effect of paracetamol against a thermal stimulus.

-

Methodology:

-

Animals: Male mice of a specific strain (e.g., C57BL/6) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration.

-

Mice are administered paracetamol (e.g., 200 mg/kg, intraperitoneally) or a vehicle control.

-

At specific time points after administration, mice are placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: The increase in latency to the nociceptive response after drug administration compared to baseline is calculated as a measure of analgesia.

-

Assessment of Descending Serotonergic Pathway Activity

-

Objective: To investigate the role of the descending serotonergic pathway in paracetamol-induced analgesia.

-

Methodology:

-

Pharmacological Blockade: Specific antagonists for serotonin receptors (e.g., 5-HT3 or 5-HT7 antagonists) are administered intrathecally or systemically prior to paracetamol administration in animal models of pain. The reversal of paracetamol's analgesic effect indicates the involvement of that specific receptor subtype.

-

Lesioning Studies: Chemical lesioning of the descending serotonergic pathways (e.g., using 5,7-dihydroxytryptamine) is performed. The attenuation or abolition of paracetamol's analgesic effect in lesioned animals provides evidence for the pathway's involvement.

-

Electrophysiological Recordings: In anesthetized animals, in vivo electrophysiological recordings can be performed from neurons in the RVM or the spinal dorsal horn to measure changes in neuronal firing rates in response to noxious stimuli before and after paracetamol administration. An increase in the activity of "OFF-cells" and a decrease in the activity of "ON-cells" in the RVM would be indicative of an enhanced descending inhibitory tone.

-

Conclusion

The central mechanism of action of paracetamol is now understood to be a complex interplay of multiple signaling pathways, primarily orchestrated by its active metabolite, AM404. The historical focus on COX-3 inhibition has largely been superseded by evidence supporting the crucial roles of the endocannabinoid system, the descending serotonergic pathways, and TRPV1 channels. This in-depth understanding of paracetamol's molecular targets and pathways within the CNS is vital for the rational design of novel analgesics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the intricate interactions between these systems and to identify potential biomarkers for predicting patient response to paracetamol.

References

- 1. researchgate.net [researchgate.net]

- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Role of Paracetamol in Prostaglandin Synthesis Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: For over a century, paracetamol (acetaminophen) has been a cornerstone of analgesic and antipyretic therapy. Despite its widespread use, its precise mechanism of action remains a subject of intense scientific scrutiny. While it is broadly understood to inhibit prostaglandin (PG) synthesis, its effects diverge significantly from classical non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of paracetamol's interaction with the prostaglandin synthesis pathway, focusing on its complex relationship with cyclooxygenase (COX) enzymes. We will examine the prevailing theories, including its selectivity under specific cellular conditions, the critical role of the cellular peroxide environment, the historical context of the COX-3 hypothesis, and the emerging significance of its central metabolic pathways. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

The Prostaglandin Synthesis Pathway: The Target of Paracetamol

Prostaglandins are lipid compounds that play crucial roles in pain, fever, and inflammation. Their synthesis is initiated from arachidonic acid, a fatty acid released from the cell membrane by phospholipase A2. The key enzymes in this pathway are the prostaglandin H synthases (PGHS), which have two distinct catalytic activities: a cyclooxygenase (COX) function and a peroxidase (POX) function.[1][2][3]

-

Cyclooxygenase (COX) Activity: Converts arachidonic acid into the unstable intermediate, prostaglandin G2 (PGG2).[1][2]

-

Peroxidase (POX) Activity: Reduces PGG2 to another unstable intermediate, prostaglandin H2 (PGH2).

PGH2 is then converted into various prostanoids, including prostaglandins (like PGE2) and thromboxanes, by specific isomerases. There are two primary COX isoenzymes:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function.

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation and in the central nervous system during fever.

Classical NSAIDs exert their effects by inhibiting the COX active site of both COX-1 and COX-2. Paracetamol's interaction is more nuanced and appears to be highly dependent on the cellular environment.

Paracetamol's Interaction with COX Enzymes: A Tale of Selectivity

Paracetamol is generally considered a weak inhibitor of COX-1 and COX-2 in broken cell systems or with purified enzymes. However, in intact cellular systems, its inhibitory potency increases significantly, particularly when substrate (arachidonic acid) levels are low. This has led to the characterization of paracetamol as an apparently selective COX-2 inhibitor under specific conditions.

Some studies have demonstrated that at therapeutic concentrations, paracetamol can inhibit COX-2 to a degree comparable to selective COX-2 inhibitors and NSAIDs, while having a much weaker effect on COX-1. This may explain its analgesic and antipyretic properties with a superior gastrointestinal safety profile compared to non-selective NSAIDs, as COX-1 is crucial for gastric protection.

Quantitative Data on Paracetamol's COX Inhibition

The inhibitory concentration (IC50) of paracetamol varies widely depending on the experimental system, reflecting its sensitivity to the cellular environment.

| Experimental System | Target | Paracetamol IC50 (µM) | Reference(s) |

| Human Whole Blood Assay (in vitro) | COX-1 | 113.7 | |

| Human Whole Blood Assay (in vitro) | COX-2 | 25.8 | |

| Human Whole Blood Assay (LPS-induced) | PGE2 | 44 | |

| Human Whole Blood Assay (LPS-induced) | TXB2 | 94 | |

| IL-1α-stimulated HUVECs | PGHS | 4.3 | |

| Human Platelets | PGHS | 1,870 | |

| Isolated Myeloperoxidase (total HOCl production) | MPO | 81 | |

| Various Cellular Systems | PGHS | 4 - 200 |

The Peroxide Tone Hypothesis: A Key Determinant of Activity

The most compelling explanation for paracetamol's variable and tissue-selective activity is the "peroxide tone" hypothesis. The COX active site of the PGHS enzyme requires an oxidized state to be active. This is maintained by the hydroperoxide products generated at the POX active site.

Paracetamol, a phenolic compound, is thought to act as a reducing agent or co-substrate at the POX site. By reducing the ferryl protoporphyrin IX radical cation at the POX site, paracetamol indirectly inhibits the COX site by preventing its necessary oxidation.

This mechanism is highly sensitive to the cellular concentration of hydroperoxides (the "peroxide tone"):

-

Low Peroxide Environment (e.g., CNS): In tissues like the brain where peroxide levels are low, paracetamol can effectively reduce the POX site and thus inhibit prostaglandin synthesis. This aligns with its potent central analgesic and antipyretic effects.

-

High Peroxide Environment (e.g., Inflamed Tissue): At peripheral sites of inflammation, activated immune cells produce high levels of peroxides. These high peroxide levels overwhelm the reducing capacity of paracetamol, rendering it a weak anti-inflammatory agent.

References

Paracetamol's Interaction with Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally. Despite its long history of clinical use, the precise mechanism of its action, particularly its interaction with cyclooxygenase (COX) enzymes, remains a subject of intensive research and debate. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity, suggesting a distinct mode of COX inhibition. This technical guide provides an in-depth exploration of the current understanding of paracetamol's effects on COX enzymes, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved biochemical pathways.

Mechanism of Action: A Complex Interplay

Paracetamol's effect on prostaglandin synthesis is not straightforward and appears to be highly dependent on the cellular environment, specifically the local concentration of peroxides.[1] The prevailing theory is that paracetamol inhibits the peroxidase (POX) activity of the COX enzymes.[2] The cyclooxygenase (COX) active site of the enzyme is responsible for converting arachidonic acid to prostaglandin G2 (PGG2), while the peroxidase (POX) active site reduces PGG2 to prostaglandin H2 (PGH2).[2] Paracetamol is thought to reduce the oxidized ferryl protoporphyrin IX radical cation at the POX site, which is essential for the activity of the COX site.[2] This mechanism explains why paracetamol is a more potent inhibitor of COX enzymes in environments with low levels of peroxides, such as the central nervous system, and less effective in inflammatory sites where peroxide levels are high.[1]

Quantitative Analysis of Paracetamol's Inhibitory Effects on COX-1 and COX-2

The inhibitory potency of paracetamol on COX-1 and COX-2 has been quantified in various experimental systems. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50).

| Assay System | COX Isoform | IC50 (µM) | Reference |

| Human Whole Blood (in vitro) | COX-1 | 113.7 | |

| Human Whole Blood (in vitro) | COX-2 | 25.8 | |

| Human Whole Blood (ex vivo) | COX-1 | 105.2 | |

| Human Whole Blood (ex vivo) | COX-2 | 26.3 | |

| Human Rheumatoid Synoviocytes | PGE2 production | 7.2 | |

| Human Rheumatoid Synoviocytes | PGF2α production | 4.2 |

Table 1: IC50 values of paracetamol for COX-1 and COX-2 inhibition in various assay systems.

| Parameter | COX-1 | COX-2 | Reference |

| Maximal Inhibition (ex vivo) | 56% | 83% | |

| Selectivity (in vitro, COX-1 IC50 / COX-2 IC50) | 4.4-fold towards COX-2 |

Table 2: Maximal inhibition and selectivity of paracetamol in the human whole blood assay.

The COX-3 Hypothesis: An Ongoing Debate

The discovery of a splice variant of COX-1, termed COX-3, which is highly expressed in the brain and sensitive to paracetamol, initially suggested a primary mechanism for its central analgesic and antipyretic effects. However, the existence of a functional COX-3 enzyme in humans is highly contested. While some studies support the idea that paracetamol's central actions are mediated through COX-3 inhibition, others have failed to identify a functional human COX-3 ortholog, suggesting that this pathway may not be relevant in humans. Further research is needed to definitively elucidate the role, if any, of COX-3 in the pharmacology of paracetamol. Some evidence suggests that paracetamol may selectively inhibit a variant of COX-1, which could be mistaken for COX-3.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition (based on Hinz et al.)

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood

-

Paracetamol solutions of varying concentrations

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Protocol for COX-1 Activity (Thromboxane B2 synthesis):

-

Venous blood is collected into tubes without anticoagulant to allow for clotting.

-

Aliquots of whole blood are immediately incubated with various concentrations of paracetamol or vehicle control at 37°C for 1 hour to allow for coagulation-induced TXB2 synthesis.

-

The reaction is stopped by placing the tubes on ice.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using a specific EIA kit. TXB2 is a stable metabolite of the COX-1 product, Thromboxane A2.

Protocol for COX-2 Activity (Prostaglandin E2 synthesis):

-

Venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of whole blood are incubated with various concentrations of paracetamol or vehicle control.

-

LPS is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours.

-

The reaction is stopped by placing the tubes on ice.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific EIA kit.

Signaling Pathways and Experimental Workflows

Prostaglandin Biosynthesis Pathway and Paracetamol's Site of Action

Caption: Prostaglandin synthesis pathway and the inhibitory action of paracetamol.

Experimental Workflow for the Human Whole Blood Assay

Caption: Workflow for assessing COX-1 and COX-2 inhibition by paracetamol.

Conclusion

Paracetamol exhibits a complex and environment-dependent inhibitory profile on cyclooxygenase enzymes. The available evidence strongly suggests that paracetamol is a selective inhibitor of COX-2, particularly under in vivo conditions. Its mechanism of action, likely through the inhibition of the peroxidase function of COX enzymes, distinguishes it from traditional NSAIDs and accounts for its weak anti-inflammatory properties. The role of COX-3 in the central effects of paracetamol remains an area of active investigation, with its relevance in humans yet to be conclusively established. The experimental methodologies outlined in this guide provide a framework for the continued investigation of paracetamol's nuanced interactions with the COX pathway, which is crucial for the development of novel analgesics with improved efficacy and safety profiles.

References

Pharmacokinetics and metabolism of paracetamol in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Paracetamol In Vivo

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally.[1] Its therapeutic efficacy and safety profile are well-established at standard therapeutic doses. However, its safety is critically dependent on its complex in vivo pharmacokinetics and metabolism, primarily within the liver. An overdose can lead to severe and potentially fatal hepatotoxicity due to the formation of a reactive metabolite.[2] This guide provides a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) of paracetamol, presents key quantitative data, outlines typical experimental protocols for its study, and visualizes its metabolic pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, paracetamol is rapidly and readily absorbed from the gastrointestinal tract, specifically the small intestine.[1] Absorption from the stomach is negligible.[1] Consequently, the rate of absorption is highly dependent on the rate of gastric emptying.

-

Factors Influencing Absorption:

-

Food: The presence of food, particularly high-carbohydrate meals, can delay gastric emptying and thus slow the rate of absorption, delaying the time to peak plasma concentration. However, the total amount of drug absorbed (bioavailability) remains largely unchanged.

-

Co-administered Drugs: Drugs that alter gastric emptying can affect paracetamol's absorption rate. For instance, metoclopramide enhances absorption, while agents like propantheline and certain opioids can delay it.

-

-

Bioavailability: The systemic bioavailability of paracetamol is dose-dependent, increasing from approximately 63% for a 500 mg dose to 89% for a 1000 mg dose. Peak plasma concentrations (Cmax) are typically reached within 10 to 60 minutes after oral ingestion in a fasting state.

Distribution

Paracetamol distributes rapidly and uniformly throughout most body tissues and fluids.

-

Volume of Distribution (Vd): The apparent volume of distribution is approximately 0.9 L/kg, indicating extensive distribution into tissues.

-

Plasma Protein Binding: At normal therapeutic concentrations, plasma protein binding is negligible to low (less than 20%). In overdose situations, binding can increase to between 15% and 21%.

Metabolism

Paracetamol is extensively metabolized, predominantly in the liver, through three main pathways.

-

Glucuronidation: This is the primary metabolic route at therapeutic doses, accounting for 50-70% of the drug's metabolism. It is catalyzed by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1 and UGT1A6, to form paracetamol-glucuronide.

-

Sulfation: Accounting for 25-35% of metabolism, sulfation is carried out by sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1E1. This pathway produces paracetamol-sulfate.

-

Oxidation: A minor but critically important pathway (5-15%) is oxidation by the cytochrome P450 (CYP) enzyme system, primarily involving CYP2E1, CYP1A2, and CYP3A4. This pathway generates a highly reactive and toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .

At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH) and is subsequently excreted in the urine as non-toxic cysteine and mercapturic acid conjugates.

Excretion

Paracetamol and its metabolites are primarily eliminated from the body by the kidneys and excreted in the urine. Within 24 hours of a therapeutic dose, 85-95% is excreted.

-

Unchanged Paracetamol: Less than 5% of the dose is excreted unchanged.

-

Metabolites: The majority is excreted as glucuronide (~55%) and sulfate (~30%) conjugates. The remaining fraction consists of cysteine and mercapturic acid conjugates derived from the detoxification of NAPQI. The elimination half-life (t½) in healthy adults is typically between 1.9 and 2.5 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for paracetamol in healthy adults. Values can vary based on factors such as dose, formulation, and individual patient characteristics.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 63% - 89% (dose-dependent) | |

| Time to Peak (Tmax) | 10 - 60 minutes | |

| Volume of Distribution (Vd) | ~0.9 L/kg | |

| Plasma Protein Binding | <20% (therapeutic); 15-21% (overdose) | |

| Elimination Half-Life (t½) | 1.9 - 2.5 hours | |

| Total Body Clearance | 4.5 - 5.5 mL/min/kg | |

| Primary Metabolism | Hepatic (Glucuronidation, Sulfation, Oxidation) | |

| Primary Excretion Route | Renal (as metabolites) | |

| Fraction Excreted Unchanged | < 5% |

Metabolic Pathways and Toxicological Mechanism

Paracetamol Metabolism at Therapeutic Doses

At standard doses, paracetamol is efficiently converted into non-toxic glucuronide and sulfate conjugates for excretion. The small amount of NAPQI produced is safely detoxified by glutathione.

Caption: Major metabolic pathways of paracetamol at therapeutic doses.

Paracetamol Metabolism in Overdose (Hepatotoxicity)

During an overdose, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of paracetamol down the CYP450 pathway, leading to excessive production of NAPQI. The liver's stores of glutathione become depleted, and the unbound NAPQI covalently binds to cellular macromolecules, particularly mitochondrial proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, acute hepatocellular necrosis.

Caption: Mechanism of paracetamol-induced hepatotoxicity in overdose.

Experimental Protocols for In Vivo Pharmacokinetic Analysis

Studying the pharmacokinetics of paracetamol in vivo typically involves a clinical trial with healthy human volunteers. The goal is to determine how the drug is absorbed, distributed, metabolized, and excreted by measuring its concentration (and its metabolites') in biological fluids over time.

General Protocol Outline

-

Subject Recruitment and Screening: Healthy adult volunteers are recruited. Inclusion/exclusion criteria are established, including age, weight, and normal liver and kidney function tests.

-

Study Design: A randomized, crossover design is often used to compare different formulations or conditions. A washout period of at least one week is maintained between administrations.

-

Drug Administration: A single, standardized dose of paracetamol (e.g., 1000 mg oral tablet) is administered to fasted subjects.

-

Biological Sampling:

-

Blood: Venous blood samples are collected in appropriate tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma or serum is separated by centrifugation and stored frozen (-80°C) until analysis.

-

Urine: Total urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours post-dose) to quantify the parent drug and its metabolites.

-

-

Sample Analysis: The concentrations of paracetamol and its primary metabolites (glucuronide, sulfate, and mercapturate conjugates) in plasma and urine are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic modeling software (e.g., WinNonlin). Key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), Vd, and t½ are calculated, often using a one or two-compartment model.

-

Statistical Analysis: Data are analyzed statistically to determine significant differences and to characterize the drug's pharmacokinetic profile.

Experimental Workflow Diagram

Caption: General workflow for an in vivo paracetamol pharmacokinetic study.

Conclusion

The pharmacokinetics of paracetamol are characterized by rapid absorption, wide distribution, and extensive hepatic metabolism. The balance between the major detoxification pathways (glucuronidation and sulfation) and the minor toxifying pathway (oxidation) is crucial for the drug's safety. At therapeutic doses, the toxic metabolite NAPQI is efficiently neutralized by glutathione. However, in an overdose scenario, the saturation of primary metabolic routes leads to glutathione depletion and severe liver damage. A thorough understanding of these in vivo processes is essential for drug development professionals, researchers, and clinicians to ensure the safe and effective use of this common medication.

References

Paracetamol's Interaction with the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. For decades, its precise mechanism of action remained elusive. Emerging evidence now strongly indicates that a significant component of paracetamol's analgesic effect is mediated through its interaction with the endocannabinoid system. This interaction is not direct but occurs via its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain. This technical guide provides an in-depth exploration of the core mechanisms, quantitative pharmacological data, and key experimental protocols relevant to understanding the interplay between paracetamol and the endocannabinoid system.

Metabolic Activation of Paracetamol

The journey of paracetamol to an endocannabinoid system modulator begins with its metabolism. A minor but crucial metabolic pathway involves the deacetylation of paracetamol to p-aminophenol, primarily in the liver. Following transport to the central nervous system (CNS), p-aminophenol is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form AM404.[1][2] This enzymatic reaction is a critical step, as AM404 is the primary molecule responsible for the endocannabinoid-related effects of paracetamol.

Metabolic conversion of paracetamol to its active metabolite, AM404.

Quantitative Pharmacology of AM404

AM404 exhibits a multifaceted pharmacological profile, interacting with several key components of the endocannabinoid and related signaling systems. The following tables summarize the available quantitative data on these interactions.

| Target | Parameter | Value | Species | Reference(s) |

| Anandamide Transporter | IC50 | ~1-5 µM | Rat | [1][3] |

| FAAH | IC50 | ~3 µM | Rat | [4] |

| Cannabinoid Receptor 1 (CB1) | Ki | 1.8 µM | Rat | |

| Cannabinoid Receptor 2 (CB2) | Ki | Low Affinity (exact value not determined) | - | |

| TRPV1 Receptor | EC50 | ~6-7 µM | Rat, Human | |

| Cyclooxygenase-1 (COX-1) | IC50 | Weak inhibition | - | |

| Cyclooxygenase-2 (COX-2) | IC50 | Weak inhibition | - | |

| Ca(v)3.2 T-type Calcium Channel | IC50 | 13.7 µM | Rat |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; EC50: Half maximal effective concentration.

Signaling Pathways of AM404

The analgesic effects of AM404 are primarily attributed to its actions on the anandamide transporter, TRPV1 receptors, and to a lesser extent, cannabinoid receptors.

AM404 modulates endocannabinoid signaling and activates TRPV1 receptors.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay determines the ability of a compound, such as AM404, to inhibit the enzymatic activity of FAAH.

Workflow for a fluorometric FAAH inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: Homogenize rat brain tissue in ice-cold assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Centrifuge the homogenate at low speed to remove debris, and then ultracentrifuge the supernatant to pellet the microsomes, which are rich in FAAH. Resuspend the microsomal pellet in assay buffer.

-

Assay Setup: In a 96-well microplate, add the prepared enzyme solution to wells containing either the test compound (AM404) at various concentrations or vehicle (DMSO). Include a positive control (a known FAAH inhibitor) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Fluorescence Measurement: Immediately measure the increase in fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate cleavage by FAAH.

-

Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

TRPV1 Activation Assay (Calcium Imaging)

This assay measures the ability of a compound to activate TRPV1 channels, leading to an influx of calcium ions into the cell.

Workflow for a calcium imaging-based TRPV1 activation assay.

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the TRPV1 receptor (e.g., HEK293-TRPV1) onto a 96-well imaging plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). This allows the dye to enter the cells.

-

Baseline Measurement: Using a fluorescence microplate reader or a fluorescence microscope, record the baseline fluorescence of the cells before the addition of any agonist.

-

Agonist Addition: Add AM404 at various concentrations to the wells. Include a positive control (e.g., capsaicin) and a negative control (vehicle).

-

Fluorescence Measurement: Immediately after agonist addition, monitor the change in fluorescence intensity over time. Activation of TRPV1 channels will cause an influx of Ca2+, leading to an increase in the fluorescence of the dye.

-

Data Analysis: Quantify the peak fluorescence intensity for each concentration of AM404. Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Microdialysis for Anandamide Measurement

This technique allows for the in vivo sampling and measurement of extracellular anandamide levels in specific brain regions of a freely moving animal following paracetamol administration.

Workflow for in vivo microdialysis to measure brain anandamide levels.

Detailed Methodology:

-

Probe Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the striatum or prefrontal cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular anandamide levels.

-

Drug Administration: Administer paracetamol to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period after drug administration.

-

Sample Analysis: Analyze the concentration of anandamide in the dialysate samples using a highly sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the anandamide levels in the post-drug samples as a percentage of the baseline levels to determine the effect of paracetamol administration on extracellular anandamide concentrations.

Conclusion

The interaction of paracetamol with the endocannabinoid system, mediated by its active metabolite AM404, represents a significant paradigm shift in our understanding of this common analgesic's mechanism of action. AM404's ability to inhibit anandamide reuptake and activate TRPV1 receptors provides a compelling explanation for its central analgesic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this fascinating area of pharmacology. A deeper understanding of these mechanisms may pave the way for the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. athenaeumpub.com [athenaeumpub.com]

- 2. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to Paracetamol's Effects on Serotonergic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

For over a century, paracetamol (acetaminophen) has been a first-line analgesic and antipyretic, yet its precise mechanism of action remains a subject of intense investigation. While initially believed to act primarily through cyclooxygenase (COX) inhibition, a substantial body of evidence now implicates the central nervous system, particularly the descending serotonergic pathways, as a key mediator of its analgesic effects. This technical guide provides a comprehensive overview of the current understanding of paracetamol's interaction with the serotonergic system. It consolidates quantitative data from preclinical studies, details key experimental protocols, and visualizes the complex molecular and systemic interactions involved. The evidence strongly suggests that paracetamol does not act directly on serotonin receptors but rather modulates serotonergic neurotransmission indirectly, primarily by increasing serotonin levels in key brain regions and influencing the activity of specific receptor subtypes, notably 5-HT2A. This modulation is further complicated by the activity of its central metabolite, N-arachidonoylphenolamine (AM404), which links the serotonergic system to endocannabinoid and TRPV1 signaling.

Introduction: The Central Analgesic Mechanism

Paracetamol's weak anti-inflammatory profile and poor inhibition of peripheral cyclooxygenase (COX) enzymes have long suggested a central mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. Research has increasingly focused on its ability to modulate neurotransmitter systems involved in pain processing. A prevailing hypothesis is that paracetamol's analgesic effect is mediated through the potentiation of descending serotonergic inhibitory pathways, which originate in the brainstem and project to the spinal cord to regulate nociceptive signals[2][3][4].

Crucially, studies have consistently shown that paracetamol does not directly bind to any known serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes or the serotonin transporter[5]. At a concentration of 10 µM, paracetamol inhibits less than 10% of radioligand binding at 5-HT1A, 5-HT2A, 5-HT3, and other 5-HT receptor subtypes. This lack of direct affinity indicates that its effects on the serotonergic system are indirect.

The central hypothesis posits that paracetamol increases the availability of synaptic serotonin, which then acts on various postsynaptic and presynaptic receptors to produce an analgesic effect. This is supported by findings that depleting brain serotonin with agents like p-chlorophenylalanine (PCPA) or lesioning serotonergic pathways with neurotoxins prevents or reduces paracetamol's antinociceptive activity.

The Role of the Metabolite AM404

A pivotal discovery in understanding paracetamol's central action was the identification of its active metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404), formed within the central nervous system. Paracetamol crosses the blood-brain barrier, where it is deacetylated to p-aminophenol. Subsequently, fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404.

AM404 has a multifaceted mechanism of action, primarily engaging the endocannabinoid and vanilloid systems. It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and an inhibitor of the anandamide transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide. The activation of supraspinal TRPV1 and CB1 receptors by AM404 is believed to reinforce the activity of the descending serotonergic pathways, thus linking these distinct signaling systems to produce analgesia. However, it is important to note that some evidence suggests that the mechanisms for paracetamol and AM404 differ, with 5-HT2 receptors being implicated in the action of paracetamol but not AM404.

Quantitative Effects on Central Serotonin Levels

A primary mechanism through which paracetamol is thought to exert its serotonergic effect is by increasing the concentration of 5-HT in key brain regions involved in pain modulation. Administration of analgesic doses of paracetamol has been shown to significantly elevate 5-HT levels in the pons, frontal cortex, and brain stem.

| Brain Region | Paracetamol Dose (Route) | Species | % Increase in 5-HT Level (approx.) | Reference(s) |

| Frontal Cortex | 400 mg/kg (oral) | Rat | 70% | |

| Frontal Cortex | 400 mg/kg (i.p.) | Rat | 75% | |

| Pons | 400 mg/kg (oral) | Rat | 75% | |

| Pons | 400 mg/kg (i.p.) | Rat | 40% | |

| Prefrontal Cortex | 10 mg/kg (s.c.) | Rat | Increased (not quantified) | |

| Table 1: Summary of quantitative data on the effect of paracetamol administration on serotonin (5-HT) concentrations in rodent brain regions. |

This increase in synaptic 5-HT is believed to be the trigger for the subsequent receptor-mediated events that produce analgesia. The depletion of this enhanced 5-HT via pretreatment with PCPA effectively prevents the analgesic effect of paracetamol, underscoring the critical role of this neurochemical change.

Involvement of Specific Serotonergic Receptor Subtypes

The elevated levels of synaptic 5-HT interact with a variety of receptor subtypes to modulate nociceptive signaling. The involvement of specific 5-HT receptors has been extensively studied using selective antagonists and agonists.

5-HT1 Receptors

The role of 5-HT1 receptors is complex, with evidence suggesting they act as key modulators of paracetamol's effect.

-

5-HT1A Receptors: These often function as somatodendritic autoreceptors that inhibit serotonin release. Studies have yielded seemingly conflicting results. While some early work showed that the 5-HT1A antagonist WAY-100635 did not alter paracetamol's effect, more recent studies demonstrate that blocking these autoreceptors with WAY-100635 potentiates paracetamol-induced antinociception. Conversely, stimulating them with the agonist 8-OH-DPAT reduces the analgesic effect. This suggests that paracetamol's efficacy can be enhanced by preventing the negative feedback mechanism mediated by 5-HT1A autoreceptors. Paracetamol itself does not appear to alter the number of 5-HT1A receptors.

-

5-HT1B Receptors: Similar to 5-HT1A, 5-HT1B receptors can act as autoreceptors. Blockade with the antagonist SB 216641 enhances analgesia, while stimulation with an agonist decreases it.

5-HT2 Receptors

There is strong evidence implicating the 5-HT2A receptor subtype in paracetamol's mechanism.

-

Antagonist Studies: The antinociceptive effect of paracetamol is significantly reduced or abolished by pretreatment with the 5-HT2A/2C antagonist ketanserin. This blockade suggests a necessary role for 5-HT2A receptor activation in the analgesic cascade.

-

Receptor Down-regulation: A key finding is that acute and chronic administration of paracetamol leads to a significant down-regulation of 5-HT2A receptors (a decrease in the maximum number of binding sites, Bmax) in the frontal cortex and brain stem. This is interpreted as an adaptive response to the sustained increase in synaptic 5-HT caused by paracetamol. This receptor plasticity appears to be a crucial step in the mechanism of analgesia.

| Brain Region | Paracetamol Dose (Route) | Treatment Duration | Change in 5-HT2A Bmax | Change in Kd | Reference(s) |

| Frontal Cortex | 300 mg/kg (i.p.) | Acute & 15-day | Significant Decrease | Unchanged | |

| Frontal Cortex | 400 mg/kg (i.p.) | Acute & 15-day | Significant Decrease | Unchanged | |

| Frontal Cortex | 400 mg/kg (oral) | Acute | Reduced | Not reported | |

| Table 2: Effect of paracetamol administration on 5-HT2A receptor density (Bmax) and affinity (Kd) in the rat frontal cortex. |

5-HT3 Receptors

The involvement of 5-HT3 receptors is one of the most debated aspects of paracetamol's action.

-

Tropisetron-Sensitive Receptor Hypothesis: This discrepancy has led to the hypothesis that paracetamol's action involves a spinal, tropisetron-sensitive receptor that is distinct from the classical 5-HT3 receptor. In vitro electrophysiological studies have confirmed that paracetamol has no direct agonist or antagonist effects on homomeric 5-HT3A receptors.

| Ligand Class | Ligand Example(s) | Target(s) | Effect on Paracetamol-Induced Analgesia | Reference(s) |

| 5-HT1A Antagonist | WAY-100635 | 5-HT1A | Potentiates | |

| 5-HT1A Agonist | 8-OH-DPAT | 5-HT1A | Decreases/Attenuates | |

| 5-HT1B Antagonist | SB 216641, Penbutolol | 5-HT1B | Potentiates or Partially Inhibits | |

| 5-HT2A Antagonist | Ketanserin | 5-HT2A/2C | Blocks/Antagonizes | |

| 5-HT3 Antagonist | Tropisetron | 5-HT3 | Blocks/Antagonizes | |

| 5-HT3 Antagonist | Ondansetron, Granisetron | 5-HT3 | No effect or slight attenuation | |

| SSRI | Fluoxetine | SERT | Potentiates | |

| 5-HT Depleting Agent | PCPA | Tryptophan Hydroxylase | Prevents/Abolishes | |

| Table 3: Summary of pharmacological studies investigating the interaction between serotonergic ligands and paracetamol's analgesic effect. |

Key Experimental Protocols

The following section details the methodologies commonly employed in the preclinical evaluation of paracetamol's effects on the serotonergic system.

Protocol: Assessment of Antinociception in Rodents

-

Objective: To measure the analgesic effect of paracetamol in response to a noxious stimulus.

-

Models:

-

Hot-Plate Test (Supraspinal Analgesia): Mice or rats are placed on a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Formalin Test (Spinal/Peripheral and Supraspinal Pain): A dilute solution of formalin (e.g., 5%, 50 µL) is injected into the plantar surface of a rodent's hind paw. Nociceptive behavior (time spent licking or biting the injected paw) is recorded in two distinct phases: the early phase (0-5 minutes, representing direct chemical stimulation) and the late phase (15-60 minutes, representing inflammatory pain).

-

-

Procedure:

-

Animals (e.g., male Sprague-Dawley rats, 200-250g) are acclimatized to the testing environment.

-

A baseline response latency or pain score is established for each animal.

-

Animals are divided into groups: Vehicle control, Paracetamol (e.g., 300-400 mg/kg, i.p.), and Paracetamol + Antagonist.

-

Antagonists (e.g., ketanserin) are typically administered 15-30 minutes before paracetamol.

-

Paracetamol or vehicle is administered (e.g., intraperitoneally).

-

At the time of peak drug effect (e.g., 30-60 minutes post-administration), the nociceptive test is performed.

-

Data are often expressed as a percentage of the maximal possible effect (%MPE) or as a change from baseline latency.

-

Protocol: Quantification of Brain 5-HT and Metabolites

-

Objective: To measure changes in serotonin concentration in specific brain regions following paracetamol administration.

-

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

-

Following drug administration and a specified time course, animals are euthanized.

-

Brains are rapidly excised and dissected on ice to isolate regions of interest (e.g., frontal cortex, pons, brain stem).

-

Tissue samples are weighed and homogenized in a cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize monoamines.

-

Homogenates are centrifuged at high speed (e.g., 15,000 x g for 10 minutes at 4°C).

-

The supernatant is filtered and injected into an HPLC system equipped with a reverse-phase C18 column.

-

An electrochemical detector is used to quantify 5-HT and its major metabolite, 5-HIAA, based on their oxidation potential.

-

Concentrations are determined by comparing peak areas to those of external standards and are normalized to the weight of the tissue sample.

-

Protocol: 5-HT2A Receptor Radioligand Binding Assay

-

Objective: To determine the density (Bmax) and affinity (Kd) of 5-HT2A receptors in brain tissue from paracetamol-treated animals.

-

Methodology:

-

Brain regions (e.g., frontal cortex) are homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate undergoes a series of centrifugations to prepare a crude membrane fraction.

-

Membrane aliquots are incubated with increasing concentrations of a specific 5-HT2A radioligand (e.g., [³H]spiperone or [³H]ketanserin) in a buffer solution.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin or spiperone).

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.

-

The radioactivity on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using Scatchard analysis or non-linear regression to calculate Bmax (fmol/mg protein) and Kd (nM) values.

-

References

- 1. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. [Antinociceptive mechanism of action of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Contribution of Serotonergic Receptors and Nitric Oxide Systems in the Analgesic Effect of Acetaminophen: An Overview of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of Paracetamol in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Understanding its cellular uptake, tissue distribution, and the mechanisms governing these processes is crucial for optimizing its therapeutic efficacy and mitigating its potential toxicity, particularly hepatotoxicity at supratherapeutic doses. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and tissue disposition of paracetamol, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Paracetamol is a moderately lipid-soluble weak organic acid that can readily penetrate cellular membranes, contributing to its rapid absorption and distribution throughout the body.[1][2] While passive diffusion is a primary mechanism for its entry into cells, evidence also points to the involvement of carrier-mediated transport systems in specific tissues.

Data Presentation: Quantitative Tissue Distribution of Paracetamol

The distribution of paracetamol varies across different tissues, with the liver being the primary site of its metabolism. The following tables summarize quantitative data on paracetamol concentrations in various tissues from preclinical and clinical studies.

| Tissue | Species | Dose | Time Point | Concentration | Citation |

| Liver | Rat | Acute Intoxication | Postmortem | 2.68 mg/g | [3] |

| Kidney | Rat | Acute Intoxication | Postmortem | 1.11 mg/g | [3] |

| Brain | Rat | Acute Intoxication | Postmortem | 0.68 mg/g | [3] |

| Liver | Mouse | 500 mg/kg (oral) | 1 hour (peak) | ~325 nmol/g | |

| Kidney | Mouse | 500 mg/kg (oral) | 1 hour (peak) | Not specified | |

| Brain | Mouse | 500 mg/kg (oral) | 1 hour (peak) | ~1500-2000 nmol/g |

Table 1: Paracetamol Concentration in Animal Tissues

| Fluid | Human | Dose | Time Point | Concentration | Citation |

| Plasma | Healthy Adult | 1g (oral) | 30-60 minutes (peak) | 10-20 µg/mL | |

| Cerebrospinal Fluid (CSF) | Healthy Adult | 1g (intravenous) | 20 minutes | ~1.5 µg/mL | |

| Plasma | Healthy Adult | 1g (oral solution) | 20 minutes (median Tmax) | 24.3 mg/L (mean Cmax) | |

| Plasma | End-stage renal failure patient | 1g (3 times daily) | Day 2 (steady-state) | 6.8 mg/L |

Table 2: Paracetamol Concentration in Human Fluids

Cellular Uptake Mechanisms

The entry of paracetamol into cells is a multifaceted process involving both passive diffusion and carrier-mediated transport.

Passive Diffusion

Due to its moderate lipophilicity and pKa of 9.5, paracetamol is largely un-ionized at physiological pH, allowing it to readily cross cellular membranes by passive diffusion. This is considered a major route of entry into most cells, including those of the gastrointestinal tract for absorption and various tissues for distribution.

Carrier-Mediated Transport

Recent studies have implicated solute carrier (SLC) transporters in the cellular uptake of paracetamol, particularly in organs with high metabolic and excretory functions like the liver and kidneys. Organic anion transporting polypeptides (OATPs) and organic anion transporters (OATs) are key families of transporters involved.

-

Liver: In hepatocytes, OATPs located on the sinusoidal membrane are thought to facilitate the uptake of paracetamol from the blood. Specifically, OATP1B1 and OATP1B3 have been investigated for their interaction with paracetamol.

-

Kidney: In the kidney, OATs present on the basolateral membrane of proximal tubule cells are likely involved in the uptake of paracetamol and its conjugates from the circulation for subsequent excretion.

Tissue Distribution

Following absorption, paracetamol is rapidly and evenly distributed throughout most tissues and fluids, with a volume of distribution of approximately 0.9 L/kg.

-

Liver: As the primary site of metabolism, the liver accumulates significant concentrations of paracetamol. The drug is metabolized via glucuronidation, sulfation, and oxidation by cytochrome P450 enzymes. At toxic doses, the depletion of glutathione leads to the accumulation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), causing hepatocellular injury.

-

Kidney: The kidneys are involved in both the metabolism and excretion of paracetamol and its metabolites. The renal tubules can actively secrete paracetamol conjugates.

-

Brain: Paracetamol readily crosses the blood-brain barrier, likely via passive diffusion, which is essential for its central analgesic and antipyretic effects. Studies have shown significant concentrations of paracetamol in the cerebrospinal fluid following administration. High doses of paracetamol have been shown to alter the integrity of the blood-brain barrier.

Experimental Protocols

Quantification of Paracetamol in Tissues using HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of paracetamol from tissue samples.

a. Sample Preparation (Tissue Homogenization and Extraction):

-

Weigh approximately 100 mg of the frozen tissue sample (e.g., liver, kidney, brain).

-

Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing an internal standard (e.g., paracetamol-d4).

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.

-

To 100 µL of the homogenate, add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. UHPLC-MS/MS Analysis:

-

Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for paracetamol and its internal standard.

Cellular Uptake Assay in Primary Hepatocytes

This protocol describes a method to study the uptake of paracetamol in cultured primary hepatocytes.

a. Isolation and Culture of Primary Hepatocytes:

-

Isolate primary hepatocytes from a suitable animal model (e.g., mouse or rat) using a two-step collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated culture plates in a suitable culture medium (e.g., William's E Medium supplemented with fetal bovine serum and antibiotics).

-

Allow the cells to attach and form a monolayer for 24-48 hours before the uptake experiment.

b. Uptake Experiment:

-

Wash the hepatocyte monolayer twice with a pre-warmed Krebs-Henseleit buffer (pH 7.4).

-

Pre-incubate the cells in the buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding the buffer containing a known concentration of paracetamol (and/or radiolabeled paracetamol).

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To terminate the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a specific lysis reagent).

-

Collect the cell lysate for quantification of intracellular paracetamol concentration using HPLC-MS/MS or liquid scintillation counting if a radiolabeled compound is used.

Signaling Pathways and Experimental Workflows

Paracetamol Metabolism in Hepatocytes

The following diagram illustrates the major metabolic pathways of paracetamol in a hepatocyte. At therapeutic doses, paracetamol is primarily conjugated with glucuronide and sulfate. A small fraction is oxidized by cytochrome P450 enzymes to the toxic metabolite NAPQI, which is detoxified by glutathione.

Caption: Paracetamol metabolism in hepatocytes.

Experimental Workflow for Tissue Distribution Study

This diagram outlines a typical workflow for an in vivo study investigating the tissue distribution of paracetamol in an animal model.

Caption: In vivo tissue distribution workflow.

Central Analgesic Action of Paracetamol

This diagram illustrates a proposed mechanism for the central analgesic action of paracetamol involving its metabolite AM404 and its interaction with the endocannabinoid and serotonergic systems.

Caption: Central analgesic action of paracetamol.

Conclusion

The cellular uptake and tissue distribution of paracetamol are governed by a combination of passive diffusion and carrier-mediated transport, leading to its widespread presence throughout the body. The liver plays a central role in its metabolism, which is a key determinant of both its therapeutic effect and potential toxicity. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers and professionals in drug development to further investigate and understand the complex pharmacology of this ubiquitous drug. Future research should focus on further elucidating the specific transporters involved in paracetamol's disposition and their regulation to better predict and manage its clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Paracetamol in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of paracetamol (acetaminophen) in plasma using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for a range of applications, from routine clinical monitoring to pharmacokinetic studies in drug development.

Method 1: Rapid HPLC-UV Method with Protein Precipitation

This method is a straightforward and rapid approach for quantifying paracetamol in plasma, making it suitable for high-throughput analysis.

Application Note:

This protocol outlines a simple protein precipitation procedure followed by HPLC analysis with UV detection. It offers a balance of speed, simplicity, and adequate sensitivity for many applications, particularly in clinical settings for monitoring therapeutic drug levels or in cases of overdose. The use of β-Hydroxyethyltheophylline as an internal standard ensures accuracy and precision by correcting for variations in sample preparation and injection volume.[1][2]

Experimental Protocol:

1. Sample Preparation (Protein Precipitation): [1][2]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add a known concentration of internal standard (β-Hydroxyethyltheophylline).

-

Add a protein precipitating agent (e.g., perchloric acid or acetonitrile).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the clear supernatant.

-

Inject a 25 µL aliquot of the supernatant onto the HPLC system.[2]

2. HPLC-UV Conditions:

-

Column: C18, 5 µm particle size, 150 x 4.6 mm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (12:88, v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: Ambient (25 °C)

-

Injection Volume: 25 µL

3. Data Analysis:

-

Quantify paracetamol concentration by comparing the peak area ratio of paracetamol to the internal standard against a calibration curve prepared in blank plasma.

Method 2: High-Sensitivity LC-MS/MS Method with Protein Precipitation

This method provides high sensitivity and specificity for paracetamol quantification, making it ideal for pharmacokinetic studies where low concentrations need to be accurately measured.

Application Note:

This protocol employs a simple protein precipitation followed by dilution of the supernatant, which significantly reduces matrix effects and improves assay precision. The use of a deuterated internal standard (paracetamol-D4) and tandem mass spectrometry (MS/MS) detection ensures high selectivity and accuracy, minimizing interferences from endogenous plasma components. This method is particularly well-suited for research and drug development applications requiring robust and reliable quantification of paracetamol at low levels.

Experimental Protocol:

1. Sample Preparation (Protein Precipitation and Dilution):

-

To 20 µL of plasma sample in a microcentrifuge tube, add 320 µL of methanol containing the internal standard (paracetamol-D4).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 17,000 x g for 5 minutes.

-

Take 20 µL of the supernatant and dilute it 50-fold with MilliQ water.

-

Inject 10 µL of the diluted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Column: ACQUITY BEH C18, 1.7 µm particle size, 50 x 2.1 mm

-

Mobile Phase: A gradient was used with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 100% methanol.

-

The gradient started at 95% A and 5% B, linearly increasing to 35% B over 3.5 minutes.

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: Not specified, typically ambient to 40°C.

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Paracetamol: m/z 152 > 110

-

Paracetamol-D4 (IS): m/z 156 > 114

-

3. Data Analysis:

-

Quantify paracetamol by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Method 3: HPLC-PDA Method with a Single Protein Precipitation Step

This method offers a good balance of sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies.

Application Note:

This protocol describes a validated HPLC method with photodiode array (PDA) detection for the quantification of paracetamol in small plasma samples. The single-step protein precipitation makes sample preparation efficient. The PDA detector allows for spectral analysis to confirm peak purity and identity. This method is sensitive, precise, and accurate, making it suitable for research applications, including pharmacokinetic studies in animal models.

Experimental Protocol:

1. Sample Preparation (Protein Precipitation):

-

Use 50-100 µL of plasma sample.

-

Perform a single protein precipitation step. The specific precipitating agent is not detailed in the abstract but methanol or acetonitrile are common choices.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for injection.

2. HPLC-PDA Conditions:

-

Column: Knauer Eurospher II, C18, 5 µm particle size, 150 x 4.6 mm

-

Mobile Phase: Isocratic mixture of water and methanol (75:25, v/v).

-

Flow Rate: 1.1 mL/min

-

Detection Wavelength: 245 nm

-

Column Temperature: Room temperature (25 °C)

3. Data Analysis:

-

Paracetamol quantification is achieved by comparing the peak area at 245 nm to a calibration curve prepared from standards in blank plasma.

Quantitative Data Summary

| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Method 3: HPLC-PDA |

| Linearity Range | 0.25 - 200 mg/L | 0.125 - 50 mg/L | 0.2 - 200 µg/mL |

| Retention Time | 5.53 ± 0.19 min | 2.25 ± 0.05 min | 3.98 min |

| Limit of Detection (LOD) | 0.13 mg/L | Not explicitly stated | Not explicitly stated |

| Lower Limit of Quantification (LLOQ) | 0.68 mg/L | 0.125 mg/L | 0.2 µg/mL |

| Intra-day Precision (%CV) | < 5% | < 1.4% | < 10% |

| Inter-day Precision (%CV) | < 5% | < 1.4% | < 10% |

| Recovery | Not explicitly stated | Quantitative recovery reported | Not explicitly stated |

Visualizations

Caption: General experimental workflow for HPLC-based quantification of paracetamol in plasma.

Caption: Comparison of key features of different HPLC methods for paracetamol analysis.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Paracetamol in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paracetamol, also known as acetaminophen, is a widely used over-the-counter analgesic and antipyretic agent.[1] Its extensive use necessitates accurate, reliable, and cost-effective analytical methods for its quantification in pharmaceutical dosage forms to ensure quality control. UV-Visible spectrophotometry is a simple, rapid, and economical technique frequently employed for this purpose.[1][2][3] These application notes provide detailed protocols for two common spectrophotometric methods for the determination of paracetamol: a direct UV spectrophotometric method and a visible spectrophotometric method based on a diazotization-coupling reaction.

Method 1: Direct UV Spectrophotometric Analysis

This method relies on the direct measurement of the ultraviolet absorbance of paracetamol. The wavelength of maximum absorbance (λmax) for paracetamol is typically observed around 243-249 nm in various solvents like 0.1N HCl, methanol, or phosphate buffer.[4]

Quantitative Data Summary

| Parameter | Value | Solvent/Medium | Reference |

| λmax (Absorption Maximum) | 243 nm | 0.1N HCl & Phosphate Buffer (pH 6.8) | |

| 243 nm | 15% Methanol in Water | ||

| 243 nm | Ethanol-Water | ||

| 246 nm | Methanol and Phosphate Buffer (pH 6.8) (1:3) | ||

| 257 nm | Methanol and 0.1N HCl (1:1) | ||

| Linearity Range (Beer's Law) | 4-12 µg/mL | 0.1N HCl & Phosphate Buffer (pH 6.8) | |

| 2-16 µg/mL | Ethanol-Water | ||

| 2-24 µg/mL | Methanol and Phosphate Buffer (pH 6.8) | ||

| 1-20 µg/mL | 0.1N HCl and 0.1N NaOH | ||

| Limit of Detection (LOD) | 0.5 µg/mL | Ethanol-Water | |

| 0.520 µg/mL | 0.1N HCl and 0.1N NaOH | ||

| Limit of Quantitation (LOQ) | 1.5 µg/mL | Ethanol-Water | |

| 0.875 µg/mL | 0.1N HCl and 0.1N NaOH | ||

| Recovery (%) | 103-109% | Not Specified | |

| 98.2-102.4% | Not Specified | ||

| 100.00-102.10% | Marketed Tablets |

Experimental Protocol

1. Materials and Reagents:

-

Paracetamol reference standard

-

Methanol (Analytical Grade)

-

Distilled or deionized water

-

Paracetamol tablets (Sample)

-

Volumetric flasks (100 mL, 50 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Mortar and pestle

-

Analytical balance

-

Ultrasonic bath

2. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of paracetamol reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve in 15 mL of methanol and sonicate if necessary.

-

Make up the volume to 100 mL with distilled water. This solution has a concentration of 100 µg/mL.

3. Preparation of Working Standard Solutions and Calibration Curve:

-

From the standard stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks to prepare concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

-

Make up the volume with a diluent of 15% methanol in water.

-

Measure the absorbance of each working standard solution at the λmax (approximately 243 nm) against the diluent as a blank.

-

Plot a calibration curve of absorbance versus concentration.

4. Preparation of Sample Solution:

-

Weigh and powder 20 paracetamol tablets to get a uniform powder.

-

Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of paracetamol.

-